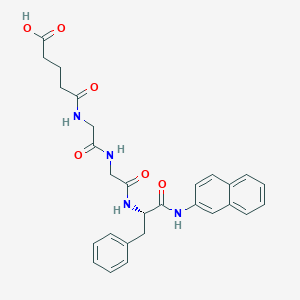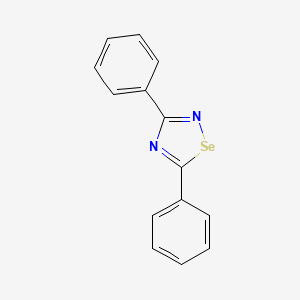
(Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide is a compound that features a Schiff base linkage between 2,3,4-trihydroxybenzaldehyde and glycinamide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide typically involves the condensation reaction between 2,3,4-trihydroxybenzaldehyde and glycinamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained after purification by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenolic derivatives.
Aplicaciones Científicas De Investigación
(Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide involves its interaction with molecular targets such as enzymes and receptors. The Schiff base linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity. The phenolic hydroxyl groups contribute to its antioxidant properties by scavenging free radicals and preventing oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4-Trihydroxybenzaldehyde: The parent compound used in the synthesis of (Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide.
Glycinamide: The amine component used in the condensation reaction.
Other Schiff Bases: Compounds with similar Schiff base linkages but different aldehyde or amine components.
Uniqueness
This compound is unique due to the presence of multiple hydroxyl groups on the benzene ring, which enhances its reactivity and potential biological activity. Its ability to form stable metal complexes and its antioxidant properties make it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C9H10N2O4 |
|---|---|
Peso molecular |
210.19 g/mol |
Nombre IUPAC |
2-amino-N-[(2,3,4-trihydroxyphenyl)methylidene]acetamide |
InChI |
InChI=1S/C9H10N2O4/c10-3-7(13)11-4-5-1-2-6(12)9(15)8(5)14/h1-2,4,12,14-15H,3,10H2 |
Clave InChI |
NKKRYURFOQCSMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C=NC(=O)CN)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


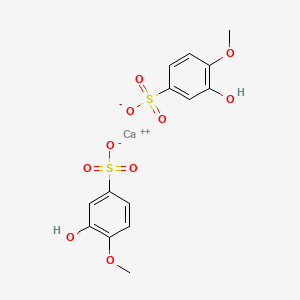
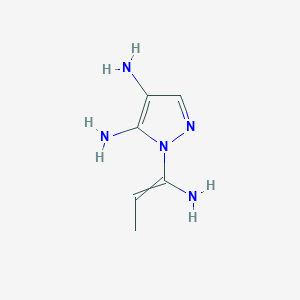
![2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B13803598.png)
![(3-heptyl-5-hydroxyphenyl) 2-[(2S,3R,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate](/img/structure/B13803602.png)
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803606.png)
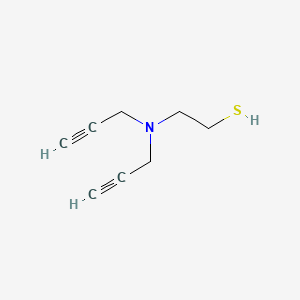
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-4,5',7,9,13-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B13803615.png)

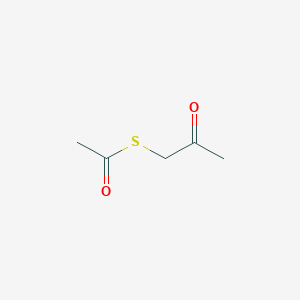
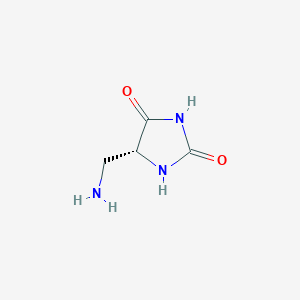
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-fluoro-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13803638.png)
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803643.png)
